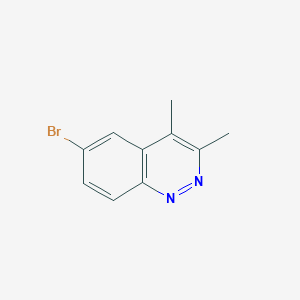

6-Bromo-3,4-dimethylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dimethylcinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQIYCYHJGBVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on 6 Bromo 3,4 Dimethylcinnoline and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties, offering a window into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov For a molecule like 6-Bromo-3,4-dimethylcinnoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a wide range of electronic properties. dntb.gov.ua

The optimized structure reveals key bond lengths and angles, providing the most stable three-dimensional arrangement of the atoms. From this, frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dntb.gov.ua

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity and stability. For instance, chemical hardness indicates resistance to change in electron distribution. DFT can also be used to calculate Mulliken atomic charges, which estimate the partial charge on each atom, helping to identify potential sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Measures the ability to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Indicates resistance to electronic change |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolframcloud.com It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to show different potential values: red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow areas represent intermediate or near-zero potential. wolframcloud.com

For this compound, the MEP map is expected to show the most negative potential (red regions) localized around the two nitrogen atoms of the cinnoline (B1195905) ring due to their lone pairs of electrons. These sites are the most likely to be protonated or to interact with Lewis acids. The bromine atom, despite its electronegativity, will also contribute to the local electronic environment. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue regions), making them susceptible to interactions with nucleophiles. The MEP map provides a comprehensive picture of the charge distribution, guiding the understanding of non-covalent interactions and chemical reactivity.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study its physical movements, conformational changes, and interactions with its environment over time.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. youtube.com The cinnoline core of this compound is a rigid bicyclic system with limited conformational flexibility. The primary sources of conformational variance arise from the rotation of the two methyl groups at the C3 and C4 positions.

Energy minimization calculations, using force fields like MMFF94 or AMBER, can determine the most stable conformation of the molecule. This process systematically adjusts the positions of the atoms to find the lowest energy arrangement. For the methyl groups, the calculations would likely show that the most stable conformation is one where the hydrogen atoms are staggered with respect to the atoms of the cinnoline ring to minimize steric hindrance. Understanding the lowest energy conformation is critical as it represents the most populated state of the molecule and is the starting point for more complex simulations like molecular docking.

The cinnoline scaffold is recognized as an important pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.govmdpi.com Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for understanding how these molecules interact with biological targets, such as enzymes or receptors. nih.govmdpi.comnih.gov

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a target protein. elsevierpure.com For this compound, a docking study would place the molecule into the active site of a target protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The nitrogen atoms of the cinnoline ring could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking or hydrophobic interactions. frontiersin.org The bromine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. researchgate.net An MD simulation tracks the movements of all atoms in the system for a set period (typically nanoseconds), providing insights into the flexibility of the complex and the persistence of key interactions identified in the docking pose. mdpi.com This helps to validate the binding mode and provides a more dynamic picture of the interaction.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out energy landscapes, identify intermediates, and characterize transition states that are often difficult to observe experimentally. rsc.org

For the synthesis of substituted cinnolines, several routes exist, including the Richter synthesis and various metal-catalyzed cyclization reactions. nih.govresearchgate.netijper.orgresearchgate.net DFT calculations can be used to elucidate the step-by-step mechanism of these reactions for a specific substrate like this compound.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies for each step, identifying the rate-determining step of the reaction. For example, in a palladium-catalyzed annulation reaction to form the cinnoline ring, computations could clarify the energetics of oxidative addition, migratory insertion, and reductive elimination steps. This detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yields and selectivity. researchgate.net

Prediction of Spectroscopic Parameters and Data Interpretation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are invaluable for the interpretation of experimental data and the structural elucidation of novel compounds such as this compound. Density Functional Theory (DFT) is a prominent method employed for this purpose, offering a balance between accuracy and computational cost. nih.govresearchgate.net Functionals like B3LYP and M06-2X are often used in conjunction with basis sets such as 6-31+G(d,p) to calculate the optimized molecular geometry and predict various spectroscopic properties. nih.govrsc.org

For this compound, theoretical calculations can predict Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. The calculated vibrational frequencies in the IR spectrum can be compared with experimental data, often showing good agreement after applying a scaling factor to account for anharmonicity and other systematic errors. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values, aiding in the assignment of signals to specific nuclei within the molecule.

The electronic properties and UV-Vis absorption spectra can also be modeled. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption maxima (λmax). These theoretical spectra can provide insights into the nature of the electronic excitations within the molecule. The comparison between theoretical and experimental data is crucial for validating the computational model and ensuring its predictive power. researchgate.netrsc.org

Table 1: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-31+G(d,p)) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| H-5 | 7.85 | 7.82 |

| H-7 | 8.41 | 8.38 |

| H-8 | 7.62 | 7.59 |

| CH₃ (pos. 3) | 2.75 | 2.73 |

| CH₃ (pos. 4) | 2.60 | 2.58 |

| ¹³C NMR (δ, ppm) | ||

| C-3 | 151.2 | 150.9 |

| C-4 | 140.8 | 140.5 |

| C-4a | 125.6 | 125.3 |

| C-5 | 130.1 | 129.8 |

| C-6 | 118.9 | 118.6 |

| C-7 | 135.4 | 135.1 |

| C-8 | 128.7 | 128.4 |

| C-8a | 148.3 | 148.0 |

| Key IR Frequencies (cm⁻¹) | ||

| C-H stretch (aromatic) | 3080 | 3075 |

| C-H stretch (aliphatic) | 2925 | 2920 |

| C=N stretch | 1590 | 1585 |

| C-Br stretch | 680 | 675 |

| UV-Vis λmax (nm) | 295, 340 | 298, 345 |

Note: The data in this table is illustrative and based on typical correlations found in computational studies of similar heterocyclic compounds.

In Silico Approaches for Chemical Space Exploration

In silico methods are instrumental in exploring the chemical space around a core scaffold like this compound to identify derivatives with potentially desirable biological activities. nih.govresearchgate.net These computational techniques allow for the rapid screening of virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing.

One key approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govresearchgate.net For instance, derivatives of this compound could be docked into the active sites of various kinases or other enzymes implicated in disease to estimate their binding affinity and interaction patterns. researchgate.net The binding energy, calculated in kcal/mol, serves as a metric to rank potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing the effects of different substituents on the cinnoline core, a predictive QSAR model can guide the design of new derivatives with enhanced potency.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical in silico step. researchgate.net Predictive models can assess the pharmacokinetic and toxicological properties of virtual compounds, flagging those with potential liabilities such as poor oral bioavailability or a high risk of toxicity. This early-stage filtering helps to reduce the attrition rate of drug candidates in later developmental phases. nih.gov

Table 2: Illustrative In Silico Screening of Hypothetical this compound Derivatives

| Derivative | Modification | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Oral Bioavailability (%) | Toxicity Alert |

|---|---|---|---|---|---|

| Parent | - | Kinase A | -6.8 | 65 | None |

| Deriv-01 | 7-fluoro | Kinase A | -7.5 | 70 | None |

| Deriv-02 | 8-methoxy | Kinase A | -7.1 | 60 | None |

| Deriv-03 | 7-nitro | Kinase A | -8.2 | 45 | Potential mutagenicity |

| Deriv-04 | 5-amino | Kinase A | -7.9 | 75 | None |

Note: The data presented in this table is for illustrative purposes to demonstrate the application of in silico screening methods and does not represent experimentally validated results.

Future Directions and Emerging Research Avenues for 6 Bromo 3,4 Dimethylcinnoline

Advancements in Sustainable Synthesis of Cinnoline (B1195905) Derivatives

The development of environmentally benign synthetic methods is a paramount goal in contemporary chemical research. For cinnoline derivatives, including 6-Bromo-3,4-dimethylcinnoline, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key areas of advancement include:

One-Pot Syntheses: The development of one-pot, multi-component reactions (MCRs) for the synthesis of quinoline and by extension, cinnoline derivatives, is a promising avenue for improving efficiency and reducing waste. rsc.org These methods offer high atom economy and can lead to the construction of complex molecular architectures in a single step. rsc.org

Electrosynthesis: Organocatalytic electrosynthesis presents a green and mild approach for the synthesis of cinnoline derivatives. researcher.life This methodology often results in good to excellent yields, shows broad functional group tolerance, and utilizes readily available starting materials. researcher.life

Bioderived Feedstocks: Investigating the use of bioderived starting materials, such as glucose, to produce the cinnoline scaffold offers a renewable alternative to petroleum-based feedstocks. ucd.ie

| Synthesis Strategy | Key Advantages | Potential for this compound |

| Multi-component Reactions (MCRs) | High atom economy, reduced waste, single-step complexity generation rsc.org | Could enable the direct synthesis from simpler, readily available precursors. |

| Electrosynthesis | Mild reaction conditions, high yields, broad functional group tolerance researcher.life | Offers a greener route that may be more tolerant of the bromo-substituent. |

| Bioderived Feedstocks | Utilizes renewable resources, reduces reliance on fossil fuels ucd.ie | Could provide a sustainable pathway to the core cinnoline structure. |

Development of Novel Catalytic Systems for Cinnoline Functionalization

The functionalization of the cinnoline core is crucial for tuning its properties and developing new applications. Future research will heavily rely on the development of novel catalytic systems to achieve regioselective and efficient transformations.

Emerging trends in this area include:

C-H Activation: Transition metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis. nih.govresearchgate.net Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of various dinitrogen-fused heterocycles, including pyrazolo[1,2-a]cinnoline derivatives. researcher.lifersc.orgresearchgate.net This strategy could be adapted for the selective functionalization of the this compound scaffold.

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4) and metal-organic frameworks (MOFs), offers advantages in terms of catalyst recyclability and process sustainability. mdpi.com These systems can be employed for various organic transformations, including those relevant to cinnoline chemistry. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for a wide range of organic transformations and could be applied to the functionalization of this compound.

| Catalytic System | Transformation Type | Potential Application for this compound |

| Rhodium(III) Catalysts | C-H Activation/Annulation researcher.liferesearchgate.netrsc.org | Selective functionalization at other positions of the cinnoline ring. |

| Heterogeneous Catalysts | Various Organic Transformations mdpi.com | Sustainable and recyclable methods for derivatization. |

| Photoredox Catalysis | A range of bond-forming reactions | Mild and selective introduction of new functional groups. |

Exploration of this compound as a Versatile Chemical Probe

The unique electronic and structural features of this compound make it a promising candidate for development as a chemical probe. The bromine atom can serve as a handle for further modifications, such as cross-coupling reactions, to attach fluorophores or other reporter groups.

Potential applications as a chemical probe include:

Bromodomain Inhibition: Bromo-substituted heterocyclic compounds have been identified as inhibitors of bromodomains, which are key readers of epigenetic marks. nih.gov The 6-bromo substituent on the cinnoline scaffold could be a starting point for the design of novel BET family bromodomain inhibitors. nih.gov

Fluorescent Probes: The cinnoline core can exhibit interesting photophysical properties. By attaching suitable functionalities, this compound could be developed into a fluorescent probe for sensing specific analytes or for cellular imaging applications. rsc.org

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms in cinnoline chemistry, the application of advanced in situ spectroscopic techniques is crucial. spectroscopyonline.com

Techniques that will likely see increased use include:

In Situ NMR and IR Spectroscopy: These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.commdpi.com

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in heterogeneous systems and can provide valuable information about catalyst structure and surface-adsorbed species. researchgate.net

Mass Spectrometry: Techniques like electrochemical mass spectrometry (EC-MS) can provide real-time analysis of volatile intermediates and products in electrochemical reactions. researchgate.net

| Spectroscopic Technique | Information Gained | Relevance to this compound Chemistry |

| In Situ NMR/IR | Reaction kinetics, intermediate identification spectroscopyonline.commdpi.com | Optimization of synthesis and functionalization reactions. |

| In Situ Raman | Catalyst structure, surface species researchgate.netspectroscopyonline.com | Understanding heterogeneous catalytic processes. |

| Mass Spectrometry | Detection of volatile species researchgate.net | Mechanistic studies of electrochemical and other reactions. |

Integration of Machine Learning and Artificial Intelligence in Cinnoline Chemistry Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimizing processes. aimlic.comresearchgate.net

Key applications in the context of this compound include:

Predictive Modeling: ML models can be trained to predict the properties and activities of novel cinnoline derivatives, guiding synthetic efforts towards compounds with desired characteristics. aimlic.comresearchgate.net

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes, saving time and resources. researchgate.netnih.gov

Data Analysis: AI can be used to analyze large and complex datasets from high-throughput screening and spectroscopic analysis, identifying patterns and correlations that may not be apparent to human researchers. spectroscopyonline.commdpi.com

Potential Utility in Supramolecular Chemistry and Materials Science

The rigid, planar structure of the cinnoline core, combined with the potential for functionalization, makes this compound an interesting building block for supramolecular chemistry and materials science.

Future research could explore:

Self-Assembling Systems: The introduction of recognition motifs could lead to the self-assembly of this compound derivatives into well-defined supramolecular architectures, such as gels, liquid crystals, or nanofibers.

Organic Electronics: Cinnoline derivatives can possess interesting electronic properties. researchgate.net By tuning the electronic structure through functionalization, this compound could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of organic semiconductors.

Porous Materials: The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3,4-dimethylcinnoline, and how can purity be optimized?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are effective for introducing bromo and methyl groups to the cinnoline scaffold. Purification via recrystallization in ethanol/water mixtures can achieve >95% purity, as demonstrated in analogous brominated heterocycles . For intermediates, column chromatography with silica gel (hexane/ethyl acetate gradient) resolves steric hindrance challenges.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates stoichiometry. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent positions. For purity assessment, high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water mobile phase) is recommended, as used for structurally related brominated coumarins .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to mitigate photodegradation and moisture sensitivity, based on protocols for light-sensitive brominated quinolinones . Handling in gloveboxes or under Schlenk-line conditions minimizes oxidative side reactions.

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

- Methodology : Overlapping signals in ¹H NMR may arise from conformational flexibility or steric effects. Use 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations unambiguously. Compare experimental data with density functional theory (DFT)-calculated chemical shifts for validation, as applied to brominated tetrahydroquinolines .

Q. What strategies are effective in copolymerizing this compound derivatives with styrene?

- Methodology : Free-radical copolymerization with styrene can be optimized using azobisisobutyronitrile (AIBN) as an initiator (1–2 mol%) at 70–80°C. Monitor molecular weight distribution via gel permeation chromatography (GPC) in tetrahydrofuran (THF), referencing styrene-copolymer systems with brominated monomers . Solubility in polar aprotic solvents (e.g., DMF) ensures homogeneous reaction conditions.

Q. How to address low yields in nucleophilic substitution reactions involving this compound?

- Methodology : Steric hindrance from the 3,4-dimethyl groups may impede reactivity. Increase reaction temperature (80–100°C) and employ polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Pre-activate the bromo group using copper(I) iodide or phase-transfer catalysts, as shown in analogous bromochlorophenol syntheses .

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodology : Molecular docking studies or frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predict regioselectivity. Software like Gaussian or ORCA can model transition states for Suzuki couplings, validated against experimental data from brominated quinoline derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility profiles reported for this compound analogs?

- Methodology : Solubility variations (e.g., in THF vs. ethyl acetate) may stem from crystallinity differences or polymorphic forms. Perform X-ray diffraction (XRD) to identify crystal packing effects. Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic light scattering (DLS) detects aggregation in solution, as applied to brominated copolymers .

Q. Why do conflicting reports exist on the stability of this compound under acidic conditions?

- Methodology : Substituent electronic effects (e.g., electron-withdrawing bromo vs. electron-donating methyl groups) influence stability. Conduct pH-dependent degradation studies (HPLC monitoring) and compare with Hammett substituent constants (σ values). Refer to stability protocols for brominated coumarins under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.